molecular formula C15H19N3O2 B608862 Mavacamten CAS No. 1642288-47-8

Mavacamten

Katalognummer: B608862
CAS-Nummer: 1642288-47-8
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: RLCLASQCAPXVLM-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MYK-461, developed by MyoKardia, represents a groundbreaking class of drugs. It is an oral, cardiac-specific myosin inhibitor that targets cardiac myosin heavy chain ATPase activity. Unlike existing treatments, MYK-461 directly addresses the pathological physiology of HCM. By reversibly inhibiting the interaction between cardiac myosin and myofilaments, it reduces excessive myocardial contraction, enhances diastolic compliance, and improves energy metabolism .

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von MYK-461 erstrecken sich über verschiedene Bereiche:

5. Wirkmechanismus

Der Mechanismus von MYK-461 beinhaltet die Hemmung der kardialen Myosin-ATPase-Aktivität. Es zielt speziell auf den Myosinkopf ab und stört dessen Wechselwirkung mit Aktinfilamenten. Dies führt zu einer reduzierten Kontraktilität und einer verbesserten diastolischen Funktion.

Wirkmechanismus

Mavacamten, also known as Camzyos, is a first-in-class, targeted, cardiac-specific myosin inhibitor . It has been approved by the US Food and Drug Administration for the treatment of adults with symptomatic New York Heart Association Classes II and III obstructive hypertrophic cardiomyopathy (oHCM) .

Target of Action

This compound’s primary target is the cardiac myosin , a motor protein in heart muscle cells . Cardiac myosin plays a crucial role in muscle contraction, and its hyperactivity is associated with diseases like oHCM .

Mode of Action

This compound acts as an allosteric and reversible modulator of the beta-cardiac isoform of myosin . It reduces the ATPase activity of myosin, thereby decreasing the formation of actin-myosin cross-bridges . This action reduces sarcomere hypercontractility, a core pathophysiological mechanism of oHCM .

Biochemical Pathways

This compound affects the myosin-actin interaction within the sarcomeres of cardiac muscle cells . By reducing the number of myosin-actin cross-bridges, it decreases the hypercontractility of the sarcomeres . This action leads to a reduction in left ventricular outflow tract gradients, improved exercise capacity, and symptom relief .

Pharmacokinetics

This compound has an estimated oral bioavailability of at least 85% and a Tmax of 1 hour . Its terminal half-life is dependent on CYP2C19 metabolic status and ranges from 6 to 23 days . Inducers and inhibitors of CYP2C19 and CYP3A4 may influence this compound systemic exposure .

Result of Action

This compound’s action results in a reduction of left ventricular outflow tract gradients, improved exercise capacity, and symptom relief . It also leads to favorable cardiac remodeling, as evidenced by multi-modality imaging studies . Furthermore, this compound substantially reduces guideline eligibility for septal reduction therapy candidates with oHCM and drug-refractory symptoms .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, genetic variation in metabolism and drug interactions can cause large differences in exposure . Additionally, the presence of certain cytochrome P450 inhibitors or inducers can increase the risk of heart failure due to systolic dysfunction .

Safety and Hazards

Mavacamten should be handled with care to avoid inhalation and contact with eyes, skin, and clothing. It should be used in a well-ventilated area and kept away from sources of ignition .

Biochemische Analyse

Biochemical Properties

Mavacamten is a selective, allosteric, reversible small molecular cardiac myosin inhibitor. It interacts with cardiac myosin, the fundamental motor protein of the sarcomere, by inhibiting its enzymatic activity. This inhibition reduces the formation of myosin-actin cross-bridges, thereby decreasing myocardial contractility and improving myocardial energetic consumption . This compound is extensively metabolized, primarily through the enzymes CYP2C19, CYP3A4, and CYP2C9 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes, particularly in cardiac cells. It decreases the levels of cardiac biomarkers such as N-terminal pro-B-type natriuretic peptide and high-sensitivity cardiac troponin I, indicating a reduction in left ventricular wall stress and myocardial injury . This compound also improves left ventricular outflow tract gradients, exercise capacity, and symptoms in patients with obstructive hypertrophic cardiomyopathy .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively inhibiting the enzymatic activity of cardiac myosin ATPase. This inhibition reduces the formation of actin-myosin cross-bridges, thereby decreasing myocardial contractility and improving myocardial energetic consumption . This compound stabilizes the auto-inhibited state of two-headed myosin and enhances auto-inhibition of ADP release .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown persistent and durable effects over time. An interim analysis after 48 weeks of treatment demonstrated reductions in left ventricular outflow tract obstruction, improvements in New York Heart Association functional class, and decreases in serum concentrations of N-terminal pro-B-type natriuretic peptide . Long-term studies up to 120 weeks have shown sustained improvements in left ventricular outflow tract gradients and left atrial volume index .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a feline model of obstructive hypertrophic cardiomyopathy, acute treatment with a this compound-like myosin inhibitor normalized contractility and increased systolic and diastolic chamber dimensions . In mice with established hypertrophy, this compound reduced left ventricular wall thickness and normalized the expression of genes related to cardiomyocyte contractility and fibrosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily being metabolized by the enzymes CYP2C19, CYP3A4, and CYP2C9 . It decreases the number of myosin heads that can enter “on actin” states, reducing the probability of force-producing and residual cross-bridge formation .

Transport and Distribution

This compound demonstrates low clearance, high volume of distribution, and long terminal elimination half-life. It shows high permeability and low efflux transport across cell membranes . This compound is extensively metabolized in the liver, primarily via CYP2C19, CYP3A4, and CYP2C9 .

Subcellular Localization

This compound targets the sarcomere, the basic contractile apparatus of the heart muscle. It stabilizes the auto-inhibited state of myosin, reducing the formation of actin-myosin cross-bridges . This targeting is crucial for its function in reducing myocardial contractility and improving myocardial energetic consumption.

Vorbereitungsmethoden

Synthesewege:: Die Synthese von MYK-461 umfasst mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Leider werden spezifische Synthesewege aufgrund von Geheimhaltungsgründen nicht allgemein bekannt gegeben. Forschungspublikationen und Patente können zusätzliche Einblicke liefern.

Industrielle Produktion:: Details zu industriellen Produktionsverfahren im großen Maßstab werden ebenfalls streng geheim gehalten. Wenn MYK-461 die klinischen Studien durchläuft, könnten weitere Informationen verfügbar werden.

Analyse Chemischer Reaktionen

MYK-461 moduliert mehrere Schritte im Myosin-chemischen Zyklus. Insbesondere:

    Freisetzung der Phosphorylierung: MYK-461 reduziert den geschwindigkeitsbestimmenden Schritt der ATP-Hydrolyse durch kardiales Myosin.

    Interaktion des Myosin-S1-Kopfes: Es verringert die Anzahl der Myosin-S1-Köpfe, die während des Übergangs von schwachen zu starken Bindungszuständen mit Aktinfilamenten interagieren.

Häufige Reagenzien und Bedingungen, die bei MYK-461-Reaktionen verwendet werden, bleiben geheim. Die wichtigsten Produkte, die bei seiner Synthese gebildet werden, werden nicht explizit offengelegt.

Vergleich Mit ähnlichen Verbindungen

MYK-461 zeichnet sich durch seine kardiale Spezifität und seine direkte Auswirkung auf die HCM-Pathologie aus. Während andere Verbindungen existieren, hat keine vergleichbare Effekte gezeigt. Bemerkenswerte ähnliche Verbindungen sind Omecamtiv Mecarbil (ein kardialer Myosin-Aktivator) und Mavacamten-Analoga in der Entwicklung .

Eigenschaften

IUPAC Name

6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCLASQCAPXVLM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=CC(=O)N(C(=O)N2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Myosin is a family of enzymes that can produce mechanical output by an ATP-mediated cyclic interaction with actin. When ATP is bound to the myosin head, it is hydrolyzed into ADP and organophosphate by myosin ATPase activity, and the energy produced from the reaction is stored in the myosin head. As the organophosphate dissociates from myosin, it shifts myosin into a strong binding state to actin, thus creating a myosin-actin complex otherwise known as "cross-bridging".Dissociation of the organophosphate also causes a conformation change in myosin that creates strain in the actin-myosin bridge that can only be released once the actin and myosin filaments slide past each other, thus shortening the sarcomere and create a muscle contraction. Once the sliding is completed, ADP is released to create further movement of the myosin head. Although this ADP release-induced movement is minor and unlikely to contribute to the sarcomere movement, researchers have hypothesized that this movement is likely essential in limiting the sliding velocity of actin.Finally, myosin then bind to a new ATP molecule to initiate the chemomechanical cycle again. Mavacamten reduces sarcomere hypercontractility by acting as an allosteric and reversible modulator of the beta-cardiac isoform of myosin to reduce its ATPase activity, thus reducing actin-myosin cross bridging. Specifically, mavacamten inhibits the phosphate release, the cycle's rate-limiting step, without affecting the ADP release rate in actin-bound myosin.Also, mavacamten inhibits binding of ADP-bound myosin to actin as well as ADP release to prime the myosin head to initiate turnover.Recently, it was also discovered when myosin is not in its active state to interact with actin, it exists in equilibrium between 2 energy sparing states: a disordered relaxed state, where interaction between actin and myosin by the thin filament regulatory proteins, and a super relaxed state, where significant myosin head-to-head interaction lengthen ATP turnover rate.. Mavacamten's binding to myosin can shift the equilibrium toward the super relaxed state, effectively exerting both a basal and actin-activated ATP inhibition.
Record name Mavacamten
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1642288-47-8
Record name Mavacamten [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642288478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavacamten
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAVACAMTEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX45B99R3J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.